N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide
Description
N1-(4-(Dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylamino-substituted aromatic ring at the N1 position and a methoxypropan-2-yl group at the N2 position.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10(9-20-4)15-13(18)14(19)16-11-5-7-12(8-6-11)17(2)3/h5-8,10H,9H2,1-4H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEMJTZZTZBBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of 4-(dimethylamino)aniline with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-(dimethylamino)aniline is reacted with oxalyl chloride to form the corresponding acid chloride.
Step 2: The acid chloride is then reacted with 1-methoxypropan-2-amine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Selected Oxalamides
Key Observations:
16.101 (2-methoxy-4-methylbenzyl) exhibit strong flavor-enhancing properties due to methoxy groups, which enhance receptor binding at TAS1R1/TAS1R3 umami receptors . The dimethylamino group in the target compound may similarly improve solubility and receptor interactions. Halogenated Substituents: Fluorine in compound 18 (2-fluorophenyl) likely enhances metabolic stability and lipophilicity compared to non-halogenated analogs .
Synthetic Efficiency :
- Yields for compounds 17 (35%) and 18 (52%) reflect moderate synthetic efficiency, while compound 16 (23% dimer content) highlights challenges in purity . The target compound’s methoxypropan-2-yl group may require optimized coupling conditions to avoid side reactions.
Safety Profiles: A consistent NOEL of 100 mg/kg bw/day was established for S336 and related flavoring oxalamides, with safety margins exceeding 33 million due to low exposure levels (0.0002–0.003 μg/kg bw/day) . This suggests that structurally similar compounds, including the target molecule, may exhibit favorable toxicological profiles if metabolized via analogous pathways.
Metabolic and Toxicological Considerations
- Metabolism : Oxalamides are primarily hydrolyzed to carboxylic acids and amines. For example, S336 undergoes rapid hydrolysis in vivo, limiting bioaccumulation . The target compound’s methoxypropan-2-yl group may slow hydrolysis, necessitating specific metabolic studies.
- 16.100 and 16.101 underscore the suitability of oxalamides in food applications .
Biological Activity
N1-(4-(dimethylamino)phenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dimethylamino group and an oxalamide linkage, which are critical for its biological activity. The molecular formula is , with a molecular weight of 280.34 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties, particularly against breast and pancreatic cancer cell lines. The biological activity was evaluated using various assays, including cytotoxicity tests, wound healing assays, and 3D tumor spheroid models.
Case Studies
- Breast Cancer (MDA-MB-231 Cell Line) :
- Pancreatic Cancer (Panc-1 Cell Line) :
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : In wound-healing assays, the compound did not show significant effects on cell migration, suggesting it may primarily act through cytotoxic mechanisms rather than inhibiting migration directly .
Structure-Activity Relationship (SAR)
The presence of the dimethylamino group is crucial for enhancing the bioactivity of the compound. This moiety has been associated with increased potency in various derivatives, particularly in anticancer applications. Studies indicate that modifications to the oxalamide structure can lead to variations in activity, emphasizing the importance of structural optimization in drug design .
Comparative Biological Activity
A comparative analysis with other compounds bearing similar structural motifs reveals that this compound exhibits superior activity against certain cancer cell lines compared to related derivatives. This suggests a unique profile that could be leveraged for therapeutic applications.
| Compound Name | Activity Against MDA-MB-231 | Activity Against Panc-1 |
|---|---|---|
| N1-(4-Dimethylamino)phenyl-N2-(1-methoxypropan-2-yl)oxalamide | High (IC50 = 1 μM) | High (IC50 = 2 μM) |
| Related Compound A | Moderate (IC50 = 5 μM) | Low (IC50 = 10 μM) |
| Related Compound B | Low (IC50 = 10 μM) | Moderate (IC50 = 5 μM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
